Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
“Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis
The molecular structure of “Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate” can be confirmed by 1H and 13C NMR, and mass spectral analysis . The structure of similar compounds has been established on the basis of X-ray structural analysis .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. For example, 2-methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Scientific Research Applications
Synthesis and Reactivity
Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate is used in various chemical synthesis processes. For instance, it has been utilized in the preparation of various heterocyclic compounds exhibiting antiinflammatory properties (Abignente et al., 1982). Additionally, studies on the reactivity of the imidazo[1,2-a]pyridine system, using derivatives like ethyl 8-methylimidazo-[1,2-a]pyridine-2-carboxylate, have provided insights into the nitration of variously substituted imidazo[1,2-a] pyridines (Teulade et al., 1982).
Anticonvulsant and Antiinflammatory Applications
Various derivatives of Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate have been explored for their anticonvulsant and antiinflammatory activities. For instance, derivatives like 2-methylimidazo[1,2-a]pyridine have been synthesized and evaluated for their potential anticonvulsant activity (Cesur & Cesur, 1994). Similarly, other derivatives have been tested for antiinflammatory and analgesic activities, indicating the compound's potential in medicinal chemistry (Di Chiacchio et al., 1998).
Applications in DNA Binding and Cytotoxic Activity
Research has also focused on the design of peptides that bind in the minor groove of DNA using imidazo[1,2-a]pyridine derivatives (Wade et al., 1992). Moreover, certain derivatives have shown cytotoxic activity and have been evaluated for their potential as CDK inhibitors, highlighting their significance in cancer research (Vilchis-Reyes et al., 2010).
Fluorescent Properties and Other Applications
Studies have also been conducted on the fluorescent properties of imidazo[1,2-a]pyridine-based compounds, which can have implications in various fields including biochemistry and materials science (Tomoda et al., 1999). Additionally, the compound's derivatives have been explored for their potential use in the synthesis of chronic renal disease agents, demonstrating its wide-ranging applicability in pharmaceuticals (Ikemoto et al., 2000).
Safety And Hazards
While specific safety and hazard information for “Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate” is not available in the search results, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
properties
IUPAC Name |
methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-4-3-5-9-11-8(6-12(7)9)10(13)14-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUASPVDNMYILNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401224132 | |
Record name | Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401224132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
CAS RN |
1187932-40-6 | |
Record name | Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401224132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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